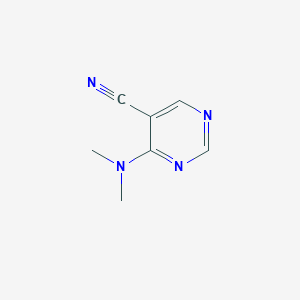

4-(Dimethylamino)pyrimidine-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-6(3-8)4-9-5-10-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUWBQWMCSAZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Strategic Derivatization of 4 Dimethylamino Pyrimidine 5 Carbonitrile

Functional Group Interconversions and Modifications of the Carbonitrile Group

The carbonitrile group in 4-(dimethylamino)pyrimidine-5-carbonitrile is a key functional handle that can undergo a variety of transformations to introduce new functionalities.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide or carboxylic acid. commonorganicchemistry.comlumenlearning.com The reaction conditions can be controlled to favor the formation of the amide, 4-(dimethylamino)pyrimidine-5-carboxamide, which itself is a valuable intermediate. commonorganicchemistry.com Further hydrolysis of the amide leads to 4-(dimethylamino)pyrimidine-5-carboxylic acid.

Reduction: The cyano group is readily reducible to a primary amine, yielding 4-(dimethylamino)pyrimidin-5-yl)methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-chemistry.orgresearchgate.net The resulting aminomethyl group can serve as a nucleophile or be further functionalized.

Reactions with Nucleophiles: The electrophilic carbon atom of the nitrile group can be attacked by various nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of ketones after hydrolysis of the intermediate imine.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on the pyrimidine ring is challenging due to its π-deficient nature. researchgate.netyoutube.com However, the presence of the strong electron-donating dimethylamino group at the 4-position activates the ring towards electrophilic attack, particularly at the 5-position. researchgate.net While the 5-position is already substituted with a cyano group, electrophilic substitution at other positions, such as C-2 or C-6, would require harsh conditions and is generally not a preferred synthetic route. Nitration and halogenation are potential electrophilic substitution reactions, though they may require forcing conditions. researchgate.netcsu.edu.au

Nucleophilic Aromatic Substitution: The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2-, 4-, and 6-positions. stackexchange.comstackexchange.comnih.govyoutube.com In this compound, the dimethylamino group at the C-4 position is a poor leaving group. However, if a suitable leaving group, such as a halogen, were present at the C-2 or C-6 position, it could be readily displaced by a variety of nucleophiles. Furthermore, the cyano group at the 5-position can activate adjacent positions for nucleophilic attack. While direct displacement of the dimethylamino group is difficult, it is not impossible under forcing conditions or through activation.

Chemical Transformations Involving the Dimethylamino Moiety

The dimethylamino group is a strong activating group and a key modulator of the reactivity of the pyrimidine ring.

The nitrogen atom of the dimethylamino group is nucleophilic and can react with electrophiles. For instance, it can be quaternized with alkyl halides to form a quaternary ammonium (B1175870) salt. This transformation would significantly alter the electronic properties of the pyrimidine ring, making it more susceptible to nucleophilic attack. The dimethylamino group can also direct ortho-lithiation if a hydrogen atom is available at an adjacent position, although this is not the case for the title compound. In some instances, the dimethylamino group can be displaced by strong nucleophiles under harsh conditions or participate in ring-closing reactions. researchgate.net

Annulation Reactions for Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of various fused heterocyclic systems. The amino and cyano groups are strategically positioned to participate in cyclization reactions with appropriate reagents.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The 4-amino and 5-cyano groups of this compound can be utilized to construct a second pyrimidine ring, leading to the formation of pyrimido[4,5-d]pyrimidine derivatives. researchgate.netmdpi.comresearchgate.netmdpi.com For example, condensation with formamide (B127407) or other one-carbon synthons can lead to the formation of the fused pyrimidine ring. researchgate.net These compounds are of significant interest in medicinal chemistry. mdpi.commdpi.com

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Starting Material | Reagent | Fused Product | Reference |

|---|---|---|---|

| 4-Aminopyrimidine-5-carbonitrile (B127032) derivative | Formamide | Pyrimido[4,5-d]pyrimidine | researchgate.net |

Construction of Pyrazolo[3,4-d]pyrimidine and 1,8-Naphthyridine (B1210474) Analogues

Pyrazolo[3,4-d]pyrimidines: The reaction of this compound with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.netnih.govrsc.orgrsc.org The reaction proceeds through the initial formation of a hydrazone with the cyano group, followed by intramolecular cyclization. This class of compounds is known for a wide range of biological activities. nih.govnih.govrsc.org

1,8-Naphthyridines: While not a direct annulation, the pyrimidine ring of this compound can serve as a synthon for the construction of 1,8-naphthyridine analogues through multi-step reaction sequences. nih.govekb.egacs.orgresearchgate.netrsc.org This might involve ring-opening and re-cyclization strategies or the use of the substituents to build the second ring. The Friedländer reaction is a common method for synthesizing naphthyridines from 2-aminopyridine (B139424) derivatives. nih.govacs.org

Table 2: Synthesis of Fused Heterocycles

| Starting Material Moiety | Reagent | Fused Product | Reference |

|---|---|---|---|

| 4-Aminopyrimidine-5-carbonitrile | Hydrazine | Pyrazolo[3,4-d]pyrimidine | nih.govresearchgate.net |

Formation of Benzocsu.edu.auresearchgate.netimidazo[1,2-a]pyrimidine Derivatives

The pyrimidine core of this compound can be a starting point for the synthesis of more complex fused systems like benzo[b]imidazo[1,2-a]pyrimidines. asianpubs.orgrsc.orgresearchgate.netdergipark.org.tr Typically, this involves a reaction with a 2-aminobenzimidazole (B67599) derivative. The reaction often proceeds through a multi-component reaction involving an aldehyde and a β-dicarbonyl compound, where the pyrimidine derivative would be pre-functionalized to participate in the cyclization. asianpubs.orgrsc.org

Chemo- and Regioselective Functionalization of the Pyrimidine Scaffold

The strategic derivatization of this compound is primarily dictated by the electronic nature of the pyrimidine ring, which is influenced by the electron-donating dimethylamino group at the C4 position and the electron-withdrawing cyano group at the C5 position. This electronic push-pull system activates the pyrimidine ring for specific transformations, particularly in the construction of fused heterocyclic systems.

Research has demonstrated that the 4-amino and 5-cyano groups are pivotal in annulation reactions, serving as key handles for the construction of bicyclic and polycyclic aromatic systems. These transformations often proceed with high chemo- and regioselectivity, underscoring the utility of this scaffold in synthetic organic chemistry.

Construction of Fused Pyrimidine Systems

The inherent reactivity of the 4-amino and 5-cyano functionalities makes this compound an excellent precursor for the synthesis of fused pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrazolo[4,3-d]pyrimidines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

Pyrimido[4,5-d]pyrimidines: The synthesis of the pyrimido[4,5-d]pyrimidine core can be achieved by reacting a 4-aminopyrimidine-5-carbonitrile derivative with various reagents. For instance, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of an intermediate that, upon reaction with an appropriate amine, undergoes cyclization to yield the desired fused ring system. This sequence often involves a Dimroth rearrangement. nih.gov The reaction proceeds by initial formation of an amidine at the 4-amino group, followed by intramolecular cyclization involving the 5-cyano group.

Pyrazolo[4,3-d]pyrimidines: The construction of the pyrazolo[4,3-d]pyrimidine scaffold from a 4-aminopyrimidine-5-carbonitrile precursor typically involves a reaction with a hydrazine derivative. This transformation leverages the reactivity of the 4-amino and 5-cyano groups to form the fused pyrazole (B372694) ring. The specific reaction conditions and the nature of the substituents on the starting pyrimidine and the hydrazine reagent can influence the final product's structure and yield.

The following table summarizes representative examples of the synthesis of fused pyrimidine systems from 4-aminopyrimidine-5-carbonitrile analogues.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-Aminopyrimidine-5-carbonitrile derivative | 1. DMF-DMA 2. Amine | Pyrimido[4,5-d]pyrimidine derivative | Annulation/Dimroth Rearrangement |

| 4-Aminopyrimidine-5-carbonitrile derivative | Hydrazine derivative | Pyrazolo[4,3-d]pyrimidine derivative | Annulation |

Functionalization at Other Positions

While the construction of fused rings via the 4-amino and 5-cyano groups is a prominent feature of the reactivity of this scaffold, the potential for selective functionalization at other positions of the pyrimidine ring, such as C2 and C6, remains an area of active investigation. The electronic properties of the dimethylamino and cyano groups are expected to influence the nucleophilicity and electrophilicity of the ring carbons, thereby directing the outcome of substitution reactions.

Further research is required to fully elucidate the chemo- and regioselective functionalization of this compound with a broader range of electrophiles and nucleophiles to unlock its full potential as a versatile synthetic intermediate.

Advanced Spectroscopic and Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is indispensable for the definitive structural assignment of organic molecules. For 4-(Dimethylamino)pyrimidine-5-carbonitrile, both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the methyl groups of the dimethylamino substituent. The chemical shifts would be influenced by the electron-donating nature of the dimethylamino group and the electron-withdrawing cyano group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with signals corresponding to the carbon atoms of the pyrimidine ring, the cyano group, and the dimethylamino methyl groups. The positions of these signals would provide insight into the electronic distribution within the molecule.

Predicted NMR data based on computational models would be necessary in the absence of experimental spectra.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is critical for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its key functional groups. A strong, sharp absorption band is anticipated in the region of 2220-2260 cm⁻¹ due to the C≡N stretching of the nitrile group. Other significant bands would include C-H stretching vibrations of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-N stretching vibrations of the dimethylamino group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyrimidine ring.

Interactive Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=N/C=C (Pyrimidine Ring) | Stretching | 1400-1600 |

| C-N (Dimethylamino) | Stretching | 1250-1360 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of small, stable fragments such as methyl groups from the dimethylamino substituent or the cyano group, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The photophysical properties of this compound are of significant interest due to the combination of an electron-donating group (dimethylamino) and an electron-withdrawing group (cyano) on the pyrimidine core, a classic donor-π-acceptor architecture.

Quantification of Absorption and Emission Maxima

The electronic absorption spectrum (UV-Vis) is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the pyrimidine ring, influenced by the substituents. The emission spectrum would reveal the fluorescence properties of the molecule upon excitation. Computational studies on similar pyrimidine derivatives suggest that the functionalization with amino groups can lead to red-shifted absorption and emission spectra.

Investigation of Solvatochromic Behavior

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is anticipated for this compound due to its donor-acceptor nature. An increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. The extent of this shift would provide information about the change in dipole moment upon excitation.

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. Pyrimidine derivatives have been shown to exhibit AIE. rsc.org The restriction of intramolecular rotations in the aggregated state is a common cause of AIE. Given the potential for intramolecular rotation of the dimethylamino group, it is plausible that this compound could exhibit AIE characteristics. Further experimental investigation would be required to confirm and quantify this property. Studies on similar pyrimidine-based structures have shown that aggregation can lead to significant enhancement of fluorescence intensity. rsc.org

X-ray Crystallography for Precise Solid-State Structural Elucidation

A comprehensive search of established scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental data regarding its solid-state structure, such as precise bond lengths, bond angles, unit cell parameters, and space group, are not available in the public domain at this time.

The determination of a crystal structure through X-ray crystallography is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid material. This technique provides unequivocal information on molecular geometry, conformation, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) that govern the packing of molecules in the crystal lattice.

While crystallographic data is not available for the title compound, such information, if determined, would provide invaluable insights. For instance, it would confirm the planarity of the pyrimidine ring and reveal the orientation of the dimethylamino and carbonitrile substituents relative to the ring. Furthermore, analysis of the crystal packing would illuminate the non-covalent forces that dictate the macroscopic properties of the solid material.

Without experimental crystallographic data, the solid-state structure of this compound cannot be discussed in detail. Computational modeling could offer theoretical predictions, but empirical validation through X-ray crystallography remains the gold standard for structural elucidation.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-(dimethylamino)pyrimidine-5-carbonitrile. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost in studying substituted pyrimidine (B1678525) systems. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties.

Evaluation of Frontier Molecular Orbital (HOMO-LUMO) Energies and Distributions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For pyrimidine derivatives, the distribution of these orbitals is heavily influenced by the nature and position of substituents. In this compound, the electron-donating dimethylamino group at position 4 is expected to raise the energy of the HOMO, localizing electron density primarily on the pyrimidine ring and the amino group. Conversely, the electron-withdrawing carbonitrile group at position 5 will lower the energy of the LUMO, with the orbital density likely concentrated around the carbonitrile moiety and the adjacent pyrimidine ring atoms. This push-pull electronic effect leads to a smaller HOMO-LUMO gap, suggesting a higher propensity for intramolecular charge transfer and increased chemical reactivity. Studies on related aminopyrimidine compounds have shown that such substitutions can significantly modulate the electronic properties. nih.govnih.gov

| Orbital | Predicted Energy (eV) | Primary Distribution |

| HOMO | - | Pyrimidine ring, Dimethylamino group |

| LUMO | - | Pyrimidine ring, Carbonitrile group |

| HOMO-LUMO Gap | - | - |

Note: Specific energy values are not available in the literature for this exact compound and would require dedicated computational studies. The table reflects general trends observed in similar molecules.

Mapping of Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (electron-rich) around the nitrogen atoms of the pyrimidine ring and the cyano group, making them susceptible to electrophilic attack. The dimethylamino group, being a strong electron donor, would increase the electron density on the pyrimidine ring. In contrast, regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the methyl groups. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in molecular recognition processes.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the conformational flexibility and dynamic behavior of this compound over time. While the pyrimidine ring itself is rigid, the dimethylamino group has rotational freedom around the C-N bond. MD simulations can reveal the preferred orientation of this group relative to the pyrimidine ring and the energetic barriers for rotation.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in spectral interpretation.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. For this compound, characteristic vibrational modes would include the C≡N stretching of the carbonitrile group, C-N stretching of the dimethylamino group, and various stretching and bending modes of the pyrimidine ring. Theoretical spectra for related aminopyrimidine compounds have shown good agreement with experimental FT-IR and FT-Raman data. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. By comparing the calculated shifts with experimental values, the accuracy of the computed molecular geometry can be confirmed. For the title compound, distinct signals would be expected for the protons and carbons of the dimethylamino group, the pyrimidine ring, and the carbonitrile carbon.

In Silico Approaches to Molecular Recognition and Ligand Design

The pyrimidine-5-carbonitrile scaffold is a common feature in the design of molecules with potential therapeutic applications. rsc.orgrsc.orgnih.gov In silico methods are extensively used to explore the potential of such scaffolds in binding to biological targets.

Scaffold-Based Computational Design Methodologies

The this compound structure can serve as a core scaffold for the development of new ligands. Computational design methodologies often involve creating a virtual library of derivatives by adding various substituents to this core. These virtual compounds can then be screened for their potential to bind to a specific protein target using molecular docking simulations.

Docking Studies for Predictive Binding Mode Analysis of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking studies are frequently used to predict the binding mode of a ligand (a small molecule) within the active site of a target protein. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

While specific docking studies on this compound are not extensively documented in the provided search results, numerous studies on related pyrimidine-5-carbonitrile derivatives highlight the utility of this approach. For instance, various pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). nih.govrsc.org

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule ligand is then placed into the binding site of the protein, and its possible conformations and orientations are systematically explored. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.

For example, in studies of pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, docking simulations have revealed key interactions with amino acid residues in the active site. nih.gov These interactions often include hydrogen bonds between the pyrimidine core or its substituents and residues like Arg513, and hydrophobic interactions with residues such as Tyr385 and Trp387. The cyano group, a prominent feature of these molecules, frequently participates in hydrogen bonding or other polar interactions. nih.gov

Similarly, docking studies of pyrimidine-5-carbonitrile derivatives targeting EGFR have demonstrated their ability to fit into the ATP-binding site. rsc.org The pyrimidine scaffold often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents on the pyrimidine ring can then be optimized to form additional favorable interactions with other parts of the binding pocket, thereby enhancing affinity and selectivity. rsc.org

The predictive power of docking studies allows medicinal chemists to prioritize which derivatives to synthesize and test, saving time and resources. The insights gained from these computational models are invaluable for structure-activity relationship (SAR) studies.

Table 1: Representative Docking Study Data for Pyrimidine-5-Carbonitrile Derivatives

| Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| 2-amino-4-methoxy-6-(4-methoxyphenyl)- pyrimidine-5-carbonitrile derivative | COX-2 | Arg513, Tyr385, Trp387 | Not specified | nih.gov |

| Pyrimidine-5-carbonitrile derivative 10b | EGFR | Not specified | -8.29 (IC50 in nM) | rsc.org |

Note: The table presents generalized findings from studies on related derivatives due to the absence of specific data for this compound.

Free Energy Perturbation (FEP) Simulations for Relative Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states. biorxiv.orgbiorxiv.org In drug design, FEP simulations are particularly valuable for accurately predicting the relative binding affinities of a series of related ligands to a common protein target. This method is more computationally intensive than molecular docking but generally provides more accurate predictions.

The underlying principle of FEP is based on a thermodynamic cycle that relates the relative binding free energy of two ligands to their solvation free energies and the free energy of "alchemically" transforming one ligand into the other, both in solution and when bound to the protein. By simulating this non-physical transformation in small, discrete steps, the free energy difference can be calculated with high precision.

While specific FEP studies on this compound were not found in the search results, the methodology is broadly applicable. For a series of derivatives of this compound, FEP could be employed to predict how modifications to the dimethylamino group, the pyrimidine core, or the carbonitrile substituent would affect binding affinity to a specific target. For example, one could investigate the energetic consequences of replacing a methyl group with an ethyl group on the amino function, or substituting the cyano group with another electron-withdrawing group.

The results of FEP simulations are typically expressed as a difference in the Gibbs free energy of binding (ΔΔG) between two ligands. A negative ΔΔG value for a modification suggests that the new derivative will have a higher binding affinity than the original compound. These quantitative predictions can be a powerful guide for lead optimization in a drug discovery project.

The accuracy of FEP calculations is dependent on the quality of the force field used to describe the molecular interactions and the extent of sampling of the conformational space. Despite the computational cost, the high predictive power of FEP makes it an increasingly popular tool in computational drug design. biorxiv.orgbiorxiv.org

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors and allows for the decomposition of these contacts into different types of interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the sum of the electron densities of the isolated atoms of the molecule) is greater than that of all other molecules in the crystal. The surface is typically colored to map properties like d_norm, which is a normalized contact distance. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant intermolecular interactions. nih.govresearchgate.net

Two-dimensional fingerprint plots can be derived from the Hirshfeld surface, which summarize the intermolecular contacts in a scatter plot of the distance from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points in the fingerprint plot are characteristic of specific types of intermolecular interactions.

Although a Hirshfeld surface analysis of this compound was not specifically found, studies on related pyrimidine and pyridine (B92270) derivatives provide valuable insights into the types of interactions that can be expected. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov For instance, in the crystal structure of many nitrogen-containing heterocyclic compounds, N-H···N and C-H···N hydrogen bonds are common and play a crucial role in stabilizing the crystal packing. researchgate.netnih.gov The presence of the cyano group in this compound would likely lead to significant C-H···N interactions.

Furthermore, the aromatic pyrimidine ring can participate in π-π stacking interactions with neighboring rings. The dimethylamino group can act as a hydrogen bond acceptor, while the pyrimidine ring nitrogens can also accept hydrogen bonds. The analysis of these interactions is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism, which are important considerations in pharmaceutical development.

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Heterocyclic Compounds

| Type of Interaction | Contributing Percentage to Hirshfeld Surface (Approximate Range) | Significance in Crystal Packing |

| H···H | 40-55% | Predominant, relates to van der Waals forces |

| N···H / H···N | 15-30% | Indicates hydrogen bonding |

| C···H / H···C | 10-25% | Represents weaker C-H···π and other contacts |

| C···C | < 5% | Suggests π-π stacking interactions |

| S···H / H···S | 5-10% (if sulfur is present) | Specific to sulfur-containing derivatives |

Note: This table is a generalization based on findings for various pyrimidine and pyridine derivatives and serves as an illustrative example. researchgate.netnih.gov

Applications in Functional Materials Science

Design and Synthesis of π-Conjugated Systems Incorporating the Pyrimidine-5-carbonitrile Moiety

The pyrimidine-5-carbonitrile core is a versatile platform for constructing extended π-conjugated systems. Its inherent π-deficient nature makes it an excellent electron acceptor, which can be coupled with various electron-donating units to create push-pull molecules. nih.gov The synthesis of these systems often involves standard cross-coupling reactions, such as Suzuki or Stille coupling, to attach aryl or heteroaryl groups at positions 2, 4, or 6 of the pyrimidine (B1678525) ring.

The design strategy frequently involves extending the π-conjugation of the termini to create low-bandgap small molecules. rsc.org By systematically modifying the donor strength and the length and nature of the π-conjugated linker connecting the donor to the 4-(dimethylamino)pyrimidine-5-carbonitrile core, researchers can fine-tune the resulting material's electronic and photophysical properties. For instance, incorporating thiophene (B33073) or furan (B31954) units as part of the π-bridge is a common approach to modulate the intramolecular charge transfer (ICT) characteristics, which directly impacts the absorption and emission wavelengths of the material. The synthesis of such complex molecules often begins with the construction of the core pyrimidine-5-carbonitrile scaffold, followed by sequential reactions to build the final D-π-A architecture. nih.gov

Development of Optoelectronic Materials

The distinct electronic properties of molecules based on the this compound framework have led to their exploration in a range of optoelectronic applications.

Derivatives of pyrimidine-5-carbonitrile are particularly promising for use in organic light-emitting diodes (OLEDs), especially in the design of thermally activated delayed fluorescence (TADF) emitters. rsc.org The strong acceptor character of the pyrimidine-5-carbonitrile unit, when combined with a suitable donor, can lead to a small singlet-triplet energy splitting (ΔEST). rsc.org This small energy gap is a critical requirement for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thereby enhancing the internal quantum efficiency of the OLED.

In one study, a molecular design combining a 4,6-diphenylpyrimidine-5-carbonitrile acceptor with an ortho-linked bicarbazole donor resulted in a TADF emitter with a very small ΔEST of 0.02 eV and a short delayed fluorescence lifetime of 2.4 μs. rsc.org This design strategy, leveraging the pyrimidine-5-carbonitrile core, was successful in reducing efficiency roll-off and improving the operational lifetime of the OLED device. rsc.org The high reverse intersystem crossing rate constant, approaching 1.0 × 10^6 s⁻¹, highlights the effectiveness of this molecular scaffold in advanced light-emitting materials. rsc.org

Table 1: Performance of a TADF Emitter Based on a Pyrimidine-5-Carbonitrile Acceptor

| Parameter | Value | Reference |

|---|---|---|

| Singlet-Triplet Energy Splitting (ΔEST) | 0.02 eV | rsc.org |

| Delayed Fluorescence Lifetime | 2.4 µs | rsc.org |

The π-deficient nature of the pyrimidine ring suggests that materials derived from this compound could function as effective electron transport materials (ETMs). The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a consequence of the electron-withdrawing pyrimidine and nitrile groups, facilitate the injection and transport of electrons. Research on quinoidal compounds terminated with electron-accepting groups has shown that LUMO energy levels below -4.0 eV can be achieved, indicating good electron-transport characteristics. rsc.org While specific studies focusing solely on this compound as a charge transport material are limited, the fundamental electronic structure of the core moiety supports its potential in this application. Conversely, by incorporating strong electron-donating groups, it may be possible to design hole transport materials (HTMs), although this application is less common for this particular scaffold.

Exploitation in Dye-Sensitized Solar Cell Architectures

The donor-π-acceptor architecture inherent in this compound derivatives makes them suitable candidates for photosensitizers in dye-sensitized solar cells (DSSCs). In a typical DSSC, the dye absorbs light, leading to an excited state from which an electron is injected into the conduction band of a wide-bandgap semiconductor, usually titanium dioxide (TiO₂).

Pyrimidine-based push-pull systems have been designed where the pyrimidine ring acts as the electron-accepting and anchoring group. mdpi.comresearchgate.net The nitrile group, along with the nitrogen atoms of the pyrimidine ring, can form coordinate bonds with Lewis acid sites on the TiO₂ surface, facilitating efficient electron injection. researchgate.net Studies on new pyrimidine-based dyes have demonstrated their potential as photosensitizers. researchgate.net For example, a series of D-π-A dyes with a pyrimidine-based acceptor and an amide anchoring group showed that the power conversion efficiency was sensitive to the length of the π-linker, with shorter linkers providing higher efficiency. mdpi.com The dimethylamino group serves as a powerful electron donor, enhancing the molar extinction coefficient and promoting efficient charge separation upon photoexcitation. researchgate.net

Table 2: Components of a Pyrimidine-Based Dye for DSSCs

| Component | Function |

|---|---|

| Dimethylamino Group | Electron Donor (D) |

| Conjugated System | π-Bridge (π) |

| Pyrimidine-5-carbonitrile | Electron Acceptor & Anchoring Group (A) |

Investigation of Nonlinear Optical Properties

Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical switching and data storage. rsc.orgresearchgate.net The large change in dipole moment between the ground and excited states in D-π-A molecules can lead to high molecular hyperpolarizability (β), a key parameter for second-order NLO activity.

The this compound structure is an archetypal "push-pull" system. The π-deficient, electron-withdrawing pyrimidine-5-carbonitrile moiety creates a strong pull on the electron density donated by the dimethylamino group. nih.gov This intramolecular charge transfer character is crucial for NLO properties. Theoretical and experimental studies on similar styrylpyrimidine derivatives, which feature a pyrimidine core as the electron-withdrawing group and dimethylamino donors, have shown significant two-photon absorption (2PA) cross-sections. rsc.org Investigations into pyrimidine derivatives have demonstrated that the crystalline environment can significantly enhance NLO behavior, leading to third-order nonlinear susceptibility (χ³) values superior to other known organic materials. nih.govrsc.org

Supramolecular Chemistry and Self-Assembly Based on Pyrimidine Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific functional groups on the this compound molecule provide multiple sites for such interactions, enabling the formation of ordered self-assembled structures.

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the dimethylamino group is generally sterically hindered for hydrogen bonding but can participate in other electrostatic interactions. The planar aromatic structure of the pyrimidine ring facilitates π-π stacking interactions between molecules. These interactions can lead to the formation of well-defined supramolecular architectures, such as ladder-like patterns or dimeric synthons. researchgate.net The self-assembly of pyrimidine-based amphiphiles into nano-aggregates like micelles or vesicles has also been explored, demonstrating the versatility of the pyrimidine scaffold in creating complex, functional supramolecular systems. researchgate.net

Hydrogen Bonding Motifs in Crystal Engineering

The molecular structure of this compound offers several sites for hydrogen bonding, which can be strategically utilized in crystal engineering to direct the assembly of molecules into predictable and desirable arrangements. The pyrimidine ring itself contains two nitrogen atoms that can act as hydrogen bond acceptors. nih.govrsc.org The cyano group (-C≡N) also presents a nitrogen atom with a lone pair of electrons, making it a potential hydrogen bond acceptor. nih.gov

The cyano group is also a versatile participant in intermolecular interactions. The nitrogen atom of the nitrile can engage in hydrogen bonding with various donor groups. nih.gov The strength and directionality of these interactions can be influenced by the electronic nature of the rest of the molecule. The electron-donating dimethylamino group at the 4-position of the pyrimidine ring increases the electron density on the ring nitrogens, potentially enhancing their hydrogen bond acceptor capabilities.

Conversely, while this compound itself lacks conventional hydrogen bond donors (like -OH or -NH2), weak C-H···N and C-H···π hydrogen bonds can play a significant role in stabilizing the crystal lattice. The methyl groups of the dimethylamino substituent and the aromatic C-H groups of the pyrimidine ring can act as weak hydrogen bond donors to the nitrogen acceptors of neighboring molecules.

Table 1: Potential Hydrogen Bonding Interactions in this compound Crystals

| Donor Group | Acceptor Group | Interaction Type | Potential Role in Crystal Packing |

| C-H (pyrimidine ring) | N (pyrimidine ring) | C-H···N | Formation of chains or sheets |

| C-H (dimethylamino) | N (pyrimidine ring) | C-H···N | Cross-linking of primary motifs |

| C-H (pyrimidine ring) | N (cyano group) | C-H···N | Directional control of molecular assembly |

| C-H (dimethylamino) | N (cyano group) | C-H···N | Stabilization of layered structures |

π-Stacking and Other Non-Covalent Interactions in Molecular Aggregates

Beyond hydrogen bonding, π-stacking interactions are a crucial driving force in the assembly of aromatic molecules like this compound. The electron-rich pyrimidine ring, further activated by the dimethylamino group, can engage in favorable π-π stacking interactions with adjacent pyrimidine rings. These interactions are fundamental in stabilizing the crystal structures of many aromatic and heteroaromatic compounds. nih.govmdpi.com

In pyrimidine derivatives, π-π stacking interactions between adjacent rings are commonly observed, with centroid-centroid distances indicative of significant attractive forces. researchgate.net The interplay between hydrogen bonding and π-stacking is a powerful tool in crystal engineering. For example, hydrogen-bonded chains or sheets can be further organized into three-dimensional architectures through π-stacking interactions between the aromatic rings of adjacent hydrogen-bonded assemblies.

Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Moieties | Significance in Molecular Aggregates |

| π-π Stacking | Pyrimidine rings | Primary driving force for the formation of columnar or layered structures. |

| Dipole-Dipole | Cyano groups, Pyrimidine rings | Influences the relative orientation of molecules to optimize electrostatic interactions. |

| van der Waals | Entire molecule, especially alkyl groups | Contributes to the overall cohesive energy and packing density of the crystal. |

Future Research Horizons for this compound: A Landscape of Scientific Inquiry

While the existing body of scientific literature provides a foundational understanding of pyrimidine-5-carbonitrile derivatives, dedicated research focusing solely on this compound remains nascent. This positions the compound as a fertile ground for future scientific exploration across a spectrum of chemical disciplines. The following sections delineate key areas where prospective research could yield significant advancements, from sustainable synthesis to the development of novel materials and the application of cutting-edge computational tools.

Q & A

Basic Research Questions

Q. What are the optimized multicomponent reaction (MCR) conditions for synthesizing 4-(dimethylamino)pyrimidine-5-carbonitrile derivatives?

- Methodology : Thermal aqueous MCRs involving aldehydes, malononitrile, and thiourea derivatives under reflux (80–100°C) yield pyrimidinecarbonitriles with >70% efficiency. Substituents on the aldehyde (e.g., electron-donating groups like dimethylamino) influence reaction rates and yields. For example, 4f (with a dimethylamino group) crystallizes at 162°C, while halogenated derivatives (e.g., 4j with bromine) require higher temperatures (~235°C) .

- Key Data : Melting points (mp) and IR spectra (e.g., CN stretch at 2212 cm⁻¹) confirm structural integrity .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Proton signals for N(CH₃)₂ appear as singlets at δ 3.08 ppm, while aromatic protons show multiplet patterns (δ 6.81–8.39 ppm). Carbon signals for the nitrile group (CN) are observed at ~116 ppm .

- MS : Molecular ion peaks (e.g., m/z 315 for 4f) and fragmentation patterns (e.g., loss of NH₂ or aryl groups) validate molecular weight and stability .

- Best Practices : Use DMSO-d₆ as a solvent for NMR to resolve NH₂ proton signals .

Q. How do substituents on the pyrimidine ring affect solubility and reactivity?

- Methodology : Polar groups (e.g., -NH₂, -CN) enhance aqueous solubility, while hydrophobic aryl groups (e.g., 4-chlorophenyl in 4h) reduce it. Reactivity in nucleophilic substitution is modulated by electron-withdrawing groups (e.g., -CN), as seen in derivatives like 4k (bromophenyl substituent) .

- Case Study : 4d (with a methyl group) exhibits higher solubility in DMSO than 4j (bromophenyl), impacting purification strategies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved for structurally similar derivatives?

- Methodology :

- X-ray crystallography : Resolves ambiguities in tautomeric forms or hydrogen bonding. For example, hydrogen-bonded dimers in 2-[(2-methoxyethyl)sulfanyl] derivatives clarify NH⋯O interactions .

- Cross-validation : Compare IR carbonyl stretches (1640–1681 cm⁻¹ for C=N) with computed DFT values to identify discrepancies .

- Example : Derivatives like 4i (mp 229–231°C) and 4k (mp >240°C) show overlapping NMR signals; crystallography confirms steric effects from bromine .

Q. What computational tools predict the reactivity of this compound in drug discovery?

- Methodology :

- Molecular docking : Used to model interactions with targets like CDK9 (e.g., pyrimidine-based inhibitors in 12l and 12n) .

- DFT calculations : Optimize transition states for MCRs, predicting regioselectivity in cyclocondensation steps .

Q. How do structural modifications influence biological activity (e.g., kinase inhibition)?

- Methodology :

- SAR studies : Introduce thiazole (e.g., 12l) or piperazine groups (e.g., 12n) to enhance binding to ATP pockets. Compound 12l (IC₅₀ = 0.1 µM for CDK9) shows 20-fold higher potency than unsubstituted analogs .

- Pharmacophore mapping : The nitrile group acts as a hydrogen-bond acceptor, critical for interactions with DCN1-UBE2M .

Q. What mechanistic insights explain the stability of this compound under varying pH or temperature?

- Methodology :

- Kinetic studies : Monitor degradation via HPLC under acidic (pH 2) or basic (pH 10) conditions. The dimethylamino group stabilizes the ring via resonance, reducing hydrolysis .

- Thermogravimetric analysis (TGA) : Derivatives like 4g (thienyl substituent) show thermal stability up to 200°C, suitable for high-temperature reactions .

Q. How can crystallization challenges for polar derivatives be addressed?

- Methodology :

- Solvent screening : Use DMSO:water (5:5) for 3a-d derivatives; ethanol for slow evaporation yields single crystals (e.g., 2-[(2-methoxyethyl)sulfanyl] derivatives) .

- Additives : Triturate with hexane to remove impurities from 4f (red crystals) and 4j (white crystals) .

Data Contradiction Analysis

Q. Why do melting points vary significantly among halogenated derivatives (e.g., 4h vs. 4j)?

- Analysis : Bromine’s higher atomic mass and van der Waals interactions in 4j (mp 235–238°C) increase lattice energy compared to 4h (mp 222°C). Conflicting reports may arise from polymorphic forms or impurities .

- Resolution : Recrystallize from ethanol/water mixtures and validate purity via elemental analysis (e.g., 4j: Found C 57.88% vs. Calc. 58.14%) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.